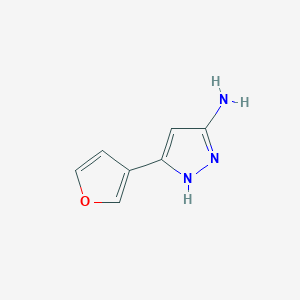

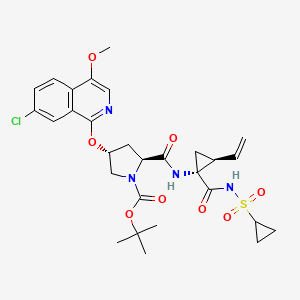

5-(Furan-3-yl)-2H-pyrazol-3-ylamine

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods. One effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .Applications De Recherche Scientifique

Multi-Component Syntheses

This compound has been used in the multi-component syntheses of spiro[furan-2,3′-indoline]-3-carboxylate derivatives . The process involves the use of Brønsted acidic ionic liquids as catalysts for the preparation of these derivatives via a three-component reaction .

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

The compound has been used in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives . This process involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Antimicrobial Activity

The compound and its hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . This makes it a potential candidate for the development of new antimicrobial agents.

Use in Ionic Liquid Catalysts

The compound has been used in the development of ionic liquid catalysts . These catalysts have been used in the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives .

Use in Biofuel Cells

The compound has been used in the fabrication of biofuel cells . A chitosan uricase (UOx)-poly (furan-3-boronic acid)(PFBA)-Pd nanoparticles (PdNPs)/plated Pd (Pd plate)/multiwalled carbon nanotubes (MWCNTs)/Au electrode was prepared for fabricating an amperometric biosensor and a biofuel cell (BFC) of uric .

Use in Amperometric Biosensors

The compound has been used in the fabrication of amperometric biosensors . These biosensors have potential applications in various fields, including healthcare, environmental monitoring, and food safety .

Orientations Futures

The future of furan compounds lies in their potential applications. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed as potential replacements for traditional resources such as crude oil . This could lead to a switch from petroleum refineries to biorefineries .

Mécanisme D'action

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives have been reported to have a high therapeutic property, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The compound’s interaction with its targets and any resulting changes would depend on the specific target it interacts with.

Biochemical Pathways

Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines . The affected pathways and their downstream effects would depend on the specific target the compound interacts with.

Pharmacokinetics

This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, which have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

It’s worth noting that the stability of furan derivatives can be influenced by factors such as air and moisture .

Propriétés

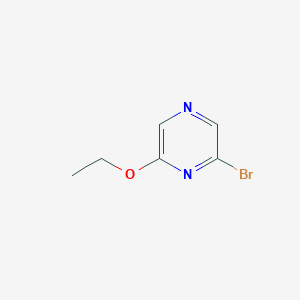

IUPAC Name |

5-(furan-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRVRQADAMFPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Furan-3-yl)-2H-pyrazol-3-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)

![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)